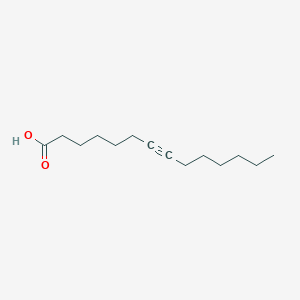7-Tetradecynoic acid
CAS No.: 55182-86-0
Cat. No.: VC14209485
Molecular Formula: C14H24O2
Molecular Weight: 224.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55182-86-0 |
|---|---|
| Molecular Formula | C14H24O2 |
| Molecular Weight | 224.34 g/mol |
| IUPAC Name | tetradec-7-ynoic acid |
| Standard InChI | InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-6,9-13H2,1H3,(H,15,16) |
| Standard InChI Key | PSCRCHKVKCIYOU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC#CCCCCCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
(Z)-7-Tetradecenoic acid (CAS 2430-95-7) has the molecular formula and a molecular weight of 226.355 g/mol . Its IUPAC name is (7Z)-tetradec-7-enoic acid, reflecting the cis configuration of the double bond between carbons 7 and 8 . Synonyms include 7Z-tetradecenoic acid, cis-Δ⁷-tetradecenoic acid, and tetradec-7-enoic acid .
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in confirming its structure. Key spectral features include:
-
¹H-NMR: Signals at δ 5.35 ppm (multiplet, H-8 and H-9) and δ 2.36 ppm (multiplet, H-2) .
-
¹³C-NMR: Peaks at δ 176.7 ppm (C-1, carbonyl carbon) and δ 129.4–130.3 ppm (olefinic carbons C-7 and C-8) .
The coupling constant observed in decoupling experiments confirmed the Z geometry of the double bond .
Synthesis and Isolation
Extraction from Biological Sources
(Z)-7-Tetradecenoic acid was first isolated from Helicobacter pylori culture media using porous resin Diaion HP-20 . This method replaced traditional supplements like horse serum, enabling the purification of self-growth-inhibiting (SGI) compounds. The compound was co-identified with lauric acid (C12:0), suggesting a synergistic role in bacterial physiology .
Chemical Synthesis
A synthetic route for 7-(Z)-tetradecenoic acid was adapted from Kovaleva et al. (1974), involving Wittig olefination or catalytic hydrogenation strategies to install the cis double bond . The final product exhibited identical spectral properties to the naturally derived compound, confirming its structural authenticity .
Biological Role in Helicobacter pylori
Self-Growth Inhibition Mechanism
In H. pylori, (Z)-7-tetradecenoic acid acts as a bacteriostatic agent, suppressing bacterial proliferation without causing cell death . Live/dead staining assays revealed that at 4× the minimum inhibitory concentration (MIC), viable cell counts decreased from to . This autoregulatory mechanism may aid H. pylori in maintaining persistent infections by modulating population density within host tissues .
Antimicrobial Specificity
Comparative MIC assays demonstrated selectivity against H. pylori (MIC = 8–16 µg/ml) over other bacteria like Bacillus subtilis and Escherichia coli (MIC > 64 µg/ml) . This specificity underscores its potential as a targeted therapeutic agent.
Physicochemical Properties and Stability
Stability Under Physiological Conditions
The compound remains stable in acidic environments (pH 2–3), mimicking the gastric conditions where H. pylori resides . This stability is critical for its proposed role in modulating host-pathogen interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume